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Abstract

3-Bromo-7-nitroquinoline is a halogenated and nitrated heterocyclic compound built upon the
quinoline scaffold. This guide provides a comprehensive technical overview of its chemical
structure, physicochemical properties, spectroscopic characterization, plausible synthetic
routes, and key chemical reactions. As a bifunctional molecule, it serves as a versatile building
block in synthetic organic chemistry, particularly for the development of novel pharmaceutical
agents and functional materials. The strategic placement of the bromine atom and the nitro
group offers orthogonal handles for molecular elaboration, making it a compound of significant
interest to researchers in medicinal chemistry and materials science. This document
synthesizes theoretical knowledge with practical insights to serve as an essential resource for
professionals in drug development and chemical research.

Core Molecular Profile and Physicochemical
Properties
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3-Bromo-7-nitroquinoline is a solid organic compound whose structure consists of a quinoline
ring system substituted with a bromine atom at the C3 position and a nitro group at the C7
position. This substitution pattern dictates its chemical reactivity and potential applications.

Structural and Physical Data

The fundamental properties of 3-Bromo-7-nitroquinoline are summarized in the table below,
providing a quick reference for laboratory use.

Property Value Source(s)
IUPAC Name 3-Bromo-7-nitroquinoline N/A

CAS Number 1354221-07-0 [1112]
Molecular Formula CoHsBrN20:2 [1]
Molecular Weight 253.05 g/mol [1]
Appearance Solid (predicted) N/A
Storage Room temperature, sealed, dry  [1]
SMILES O=--INVALID-LINK--[O-]

Figure 1: 2D Chemical Structure of 3-Bromo-7-nitroquinoline.

Spectroscopic and Analytical Characterization

Unambiguous structural elucidation is paramount for any chemical entity used in research and
development. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the
molecular structure of 3-Bromo-7-nitroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. [3]

* 1H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals in
the aromatic region (typically & 7.5-9.5 ppm). The protons at C2 and C4 on the pyridine ring
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will be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen
atom. The protons on the benzene ring (H5, H6, H8) will have chemical shifts influenced by
the deactivating nitro group.

e 13C NMR Spectroscopy: The proton-decoupled 3C NMR spectrum should display nine
signals for the nine unique carbon atoms. The carbons attached to the electronegative
bromine (C3), nitrogen (C8a, C2), and the nitro group (C7) will have characteristic chemical
shifts. Spectroscopic data for related compounds, such as 3-bromo-6-fluoro-8-nitroquinoline,
can serve as a reference for predicting these shifts. [4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural
information through fragmentation. The high-resolution mass spectrum (HRMS) of 3-Bromo-7-
nitroquinoline should show a characteristic molecular ion peak cluster. Due to the natural
isotopic abundance of bromine (7°Br = 50.7% and 8'Br = 49.3%), the molecular ion will appear
as a pair of peaks ([M]* and [M+2]*) of nearly equal intensity, separated by 2 m/z units,
confirming the presence of a single bromine atom. [3]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum of
3-Bromo-7-nitroquinoline is expected to show strong characteristic absorption bands for:

e N-O stretching of the nitro group (NO:2) at approximately 1520-1560 cm~* (asymmetric) and
1345-1385 cm~1! (symmetric).

e C=N and C=C stretching of the quinoline ring system in the 1450-1600 cm~1 region.

o C-Br stretching typically found in the lower frequency region (500-600 cm™—1).

Proposed Synthetic Strategy

While specific literature detailing the synthesis of 3-Bromo-7-nitroquinoline is sparse, a
robust synthetic pathway can be designed based on established quinoline chemistry. Direct
electrophilic bromination of quinoline is often unselective, yielding mixtures of 5- and 8-bromo
isomers, and is generally difficult to direct to the 3-position. [5]Therefore, a more controlled,
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multi-step approach is necessary. The most logical strategy involves the nitration of a pre-
functionalized precursor, 3-bromoquinoline.

Rationale for Synthetic Route

Starting with commercially available 3-bromoquinoline, a regioselective nitration can be
performed. The bromine atom at C3 is an electron-withdrawing group, which deactivates the
ring towards electrophilic substitution. However, as a halogen, it is an ortho, para-director. The
quinoline nitrogen is also deactivating, particularly towards the pyridine ring. Therefore,
electrophilic attack is strongly favored on the benzene ring. The directing effect of the C3-
bromo substituent would favor substitution at C6 and C8. The formation of the 7-nitro isomer is
also plausible and can often be isolated as a significant product under carefully controlled
nitration conditions.

Synthetic Pathway

HNO3 / H2SOa
(Nitrating Mixture) Isolation of

e 0°Ctort Nitrated Mixture Work-up Chromatographic 7-nitro isomer . e
3-Bromoquinoline (5-, 6-, 7-, B-isomers) Separation 3-Bromo-7-nitroquinoline

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Bromo-7-nitroquinoline via electrophilic nitration.

Experimental Protocol: Nitration of 3-Bromoquinoline

Warning: This procedure involves the use of strong acids and nitrating agents. All operations
must be performed in a well-ventilated fume hood with appropriate personal protective
equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

» Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a thermometer, add 3-bromoquinoline (1.0 eq). Cool the flask in an ice-
salt bath to 0°C.
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» Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid
(1.1 eq) dropwise to chilled concentrated sulfuric acid (5-10 vol eq) while maintaining the
temperature below 10°C.

 Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-
bromoquinoline, ensuring the internal temperature does not exceed 5-10°C. After the
addition is complete, allow the reaction mixture to stir at this temperature for 1 hour, then let
it warm to room temperature and stir for an additional 2-4 hours.

o Reaction Quenching: Carefully pour the reaction mixture onto crushed ice. This will
precipitate the crude product mixture.

o Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated
sodium bicarbonate solution until the pH is ~7. Extract the product with a suitable organic
solvent, such as dichloromethane or ethyl acetate (3x).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The resulting crude solid, a mixture of nitro-isomers,
must be purified by column chromatography on silica gel to isolate the desired 3-bromo-7-
nitroquinoline isomer.

Chemical Reactivity and Synthetic Utility

3-Bromo-7-nitroquinoline is a valuable synthetic intermediate due to its two distinct reactive
sites, which can be addressed selectively.

Reactions at the Bromine Position (C3)

The C-Br bond at the 3-position is susceptible to a variety of palladium-catalyzed cross-
coupling reactions, allowing for the introduction of carbon or nitrogen-based substituents. This
Is a cornerstone for building molecular complexity.

e Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

o Heck Coupling: Reaction with alkenes to introduce a vinyl group.
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e Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, yielding 3-

aminoquinoline derivatives.

Reactions at the Nitro Group (C7)

The nitro group is a versatile functional group that primarily serves as a precursor to an amino

group.

e Reduction: The nitro group can be readily reduced to a primary amine (3-bromo-7-
aminoquinoline) using various reagents, such as tin(ll) chloride (SnClz2), iron powder in acidic
medium, or catalytic hydrogenation (Hz/Pd-C). [6]This resulting amino group is a key
functional handle for further derivatization, including:

o Acylation: Reaction with acyl chlorides or anhydrides.

o Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide

range of nucleophiles (Sandmeyer reaction).

The presence of the electron-withdrawing nitro group also activates the quinoline ring,
potentially facilitating nucleophilic aromatic substitution (SnAr) reactions under specific
conditions, a known reactivity pattern for nitrated bromoquinolines. [7]
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Caption: Key reaction pathways for the synthetic modification of 3-Bromo-7-nitroquinoline.

Potential Applications in Research and
Development

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous
compounds with diverse biological activities. [7][8]Derivatives of 3-Bromo-7-nitroquinoline are
valuable precursors for screening libraries aimed at discovering new therapeutic agents.

e Anticancer Agents: The quinoline core is present in several anticancer drugs. Halogenated
quinolines, in particular, have shown enhanced cytotoxic effects. [8]The ability to
functionalize both the C3 and C7 positions allows for the systematic exploration of structure-
activity relationships (SAR) to develop potent and selective anticancer compounds. [7]*
Antimicrobial Agents: Quinolone derivatives are well-known for their antibacterial properties.
[8]3-Bromo-7-nitroquinoline can serve as a starting point for novel antibiotics by
synthesizing derivatives that target essential bacterial enzymes. [8]* Materials Science: The
rigid, planar structure of the quinoline ring makes it an attractive scaffold for developing
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fluorescent probes and organic electronic materials. [1]The photophysical properties can be
fine-tuned by introducing various substituents through the synthetic handles provided by the
bromo and nitro groups.

Safety, Handling, and Storage

» Hazard Identification: While specific toxicity data for 3-Bromo-7-nitroquinoline is not readily
available, it should be handled as a potentially hazardous chemical. Structurally related
bromoquinolines are known to be skin and eye irritants. [9]Nitroaromatic compounds can be
toxic.

o Handling: Use chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of
dust and contact with skin and eyes. All manipulations should be carried out in a chemical
fume hood.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents. [1]

Conclusion

3-Bromo-7-nitroquinoline is a strategically functionalized heterocyclic building block with
significant potential in synthetic chemistry. Its well-defined reactive sites at the C3-bromo and
C7-nitro positions allow for controlled, stepwise modifications, enabling the synthesis of
complex molecular architectures. This versatility makes it a highly valuable precursor for
generating libraries of novel compounds for evaluation in drug discovery programs, particularly
in the fields of oncology and infectious diseases, as well as for applications in materials
science. This guide provides the foundational knowledge required for researchers to effectively
utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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